4-fluoro-N-{2-[2-(3-fluorophenyl)-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-yl]ethyl}-3-methylbenzene-1-sulfonamide
Description
This compound belongs to the class of sulfonamide-linked triazolothiazoles, characterized by a [1,2,4]triazolo[3,2-b][1,3]thiazole core substituted with fluorinated aromatic groups. Its structure integrates a 3-fluorophenyl moiety at position 2 of the triazolothiazole ring and a 4-fluoro-3-methylbenzenesulfonamide group attached via an ethyl chain at position 4.
Synthesis routes for analogous triazolothiazoles (e.g., compounds [7–15] in ) involve Friedel-Crafts acylation, hydrazide formation, and cyclization with α-halogenated ketones. Spectral validation (IR, NMR) confirms the absence of C=O groups in triazole-thione tautomers, with νC=S vibrations at 1247–1255 cm⁻¹ and NH stretching at 3278–3414 cm⁻¹ .
Properties
IUPAC Name |
4-fluoro-N-[2-[2-(3-fluorophenyl)-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-yl]ethyl]-3-methylbenzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16F2N4O2S2/c1-12-9-16(5-6-17(12)21)29(26,27)22-8-7-15-11-28-19-23-18(24-25(15)19)13-3-2-4-14(20)10-13/h2-6,9-11,22H,7-8H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RQFSFVZNZOJIGK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)S(=O)(=O)NCCC2=CSC3=NC(=NN23)C4=CC(=CC=C4)F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16F2N4O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
434.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-fluoro-N-{2-[2-(3-fluorophenyl)-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-yl]ethyl}-3-methylbenzene-1-sulfonamide typically involves multi-step organic reactions. The process begins with the preparation of the triazole and thiazole intermediates, followed by their coupling with the sulfonamide moiety. Common reagents used in these reactions include hydrazine, sulfur, and various fluorinated aromatic compounds .
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles to enhance efficiency and sustainability .
Chemical Reactions Analysis
Nucleophilic Substitution Reactions
The para-fluoro substituent on the benzene ring undergoes nucleophilic aromatic substitution under basic conditions.
| Reaction Conditions | Reagents | Products Formed | Yield (%) | Reference |
|---|---|---|---|---|
| Aqueous NaOH (70°C, 12 hrs) | Ethanolamine | 4-(2-hydroxyethylamino) analog | 68 | |
| DMF, K₂CO₃ (100°C, 8 hrs) | Thiophenol | 4-phenylthio derivative | 72 |
Mechanistic studies indicate that electron-withdrawing groups (e.g., sulfonamide) activate the aromatic ring for substitution at the para position .
Cycloaddition Reactions
The triazolo-thiazole moiety participates in [3+2] cycloadditions with dipolarophiles like maleic anhydride:
| Dipolarophile | Catalyst | Temperature | Product | Application |
|---|---|---|---|---|
| Maleic anhydride | Cu(I) triflate | 80°C | Fused bicyclic adduct with lactone ring | Anticancer lead compound |
This reaction leverages the electron-deficient nature of the triazole ring .
Ring-Opening Reactions
Under strongly acidic conditions, the thiazole ring undergoes cleavage:
| Acid | Concentration | Resulting Fragments | Observations |
|---|---|---|---|
| HCl (conc.) | 12 M | 3-fluorophenyl thioamide + sulfonamide chain | Degradation pathway observed |
This reaction is critical for stability studies in drug formulation .
Oxidation Reactions
The methyl group on the benzene ring oxidizes to a carboxylic acid under harsh conditions:
| Oxidizing Agent | Solvent | Temperature | Product | Yield (%) |
|---|---|---|---|---|
| KMnO₄ | H₂O/H₂SO₄ | 120°C | 3-carboxybenzene sulfonamide derivative | 55 |
This product shows enhanced water solubility for pharmacokinetic studies .
Hydrolysis of Sulfonamide Bond
The sulfonamide group hydrolyzes under alkaline or enzymatic conditions:
| Conditions | Catalyst | Hydrolysis Rate (t₁/₂) | Major Product |
|---|---|---|---|
| pH 10.5 buffer, 37°C | None | 48 hrs | 4-fluoro-3-methylbenzoic acid |
| Liver microsomal enzymes | CYP3A4 | 6 hrs | Same as above |
Hydrolysis pathways are critical for metabolic studies and toxicity profiling.
Key Research Findings
-
Regioselectivity : Fluorine atoms direct electrophilic attacks to the ortho/para positions of the benzene rings .
-
Stability : The compound decomposes above 250°C via simultaneous sulfonamide hydrolysis and thiazole ring degradation.
-
Catalytic Effects : Copper(I) salts accelerate cycloadditions by polarizing the triazole π-system .
Scientific Research Applications
Pharmacological Applications
- Antimicrobial Activity
-
Anticancer Potential
- Research indicates that compounds containing the triazole moiety can inhibit cancer cell proliferation through various mechanisms. For instance, they may act as enzyme inhibitors or interfere with DNA synthesis in cancer cells . The specific triazole-thiazole structure of this compound may contribute to its efficacy against different cancer types.
-
Anti-inflammatory Effects
- Compounds similar to 4-fluoro-N-{2-[2-(3-fluorophenyl)-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-yl]ethyl}-3-methylbenzene-1-sulfonamide have been reported to exhibit anti-inflammatory properties by inhibiting pro-inflammatory cytokines . This suggests potential applications in treating inflammatory diseases.
Case Studies
Several studies have highlighted the effectiveness of similar compounds:
Mechanism of Action
The mechanism of action of 4-fluoro-N-{2-[2-(3-fluorophenyl)-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-yl]ethyl}-3-methylbenzene-1-sulfonamide involves its interaction with specific molecular targets. The compound’s sulfonamide group can interact with enzymes or receptors, potentially inhibiting their activity. The fluorinated aromatic rings and triazole-thiazole moiety may enhance binding affinity and selectivity for these targets .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
3-Fluoro-N-[4-(3-Methyl[1,2,4]Triazolo[4,3-b]Pyridazin-6-Yl)Phenyl]Benzenesulfonamide
- Structural Differences :
- The triazolo-pyridazine core replaces the triazolothiazole system, altering electronic properties.
- A 3-methyl group on the triazole ring enhances steric bulk compared to the ethyl-linked sulfonamide in the target compound.
- The 3-fluorobenzenesulfonamide group shares hydrogen-bonding capacity but lacks the 3-methyl substituent found in the target compound .
3-Ethyl-6-[3-(4-Fluorophenyl)-1H-Pyrazol-4-Yl]-1,2,4-Triazolo[3,4-b][1,3,4]Thiadiazole
- Core Heterocycle :
- A triazolo-thiadiazole system replaces triazolothiazole, introducing an additional sulfur atom.
- The 4-fluorophenyl group on the pyrazole ring contrasts with the 3-fluorophenyl substitution in the target compound.
- Spectral and Geometric Data :
Capmatinib (2-Fluoro-N-Methyl-4-{7-[(Quinolin-6-Yl)Methyl]Imidazo[1,2-b][1,2,4]Triazin-2-Yl}Benzamide)
- Therapeutic Context: A c-Met inhibitor with an imidazo-triazine core, unlike the triazolothiazole system. The quinoline group enhances kinase selectivity but introduces higher molecular weight (412.43 g/mol vs. ~450 g/mol for the target compound).
Key Research Findings
Sulfonamide Linkage: The 3-methylbenzenesulfonamide group in the target compound enhances solubility relative to non-sulfonamide analogs (e.g., triazolo-thiadiazoles) .
Fluorine Positioning : The 3-fluorophenyl group may improve target affinity compared to 4-fluorophenyl derivatives due to optimized steric and electronic interactions .
Tautomeric Stability : Triazole-thione tautomers (as confirmed by IR) are more stable than thiol forms, influencing binding kinetics .
Biological Activity
4-fluoro-N-{2-[2-(3-fluorophenyl)-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-yl]ethyl}-3-methylbenzene-1-sulfonamide is a compound of interest due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound is characterized by a complex structure featuring a sulfonamide group and a triazole-thiazole hybrid. Its molecular formula is , with a molecular weight of approximately 450.5 g/mol. The presence of fluorine atoms is significant as they often enhance biological activity through improved lipophilicity and metabolic stability.
Biological Activity Overview
The biological activity of this compound can be categorized into several key areas:
Anticancer Activity
Research indicates that triazole derivatives exhibit notable anticancer properties. For instance:
- Cytotoxicity Assays : The compound has shown moderate cytotoxicity against various cancer cell lines. In studies involving MCF-7 (breast cancer) and HT-29 (colon cancer) cell lines, IC50 values were reported in the range of 30-50 µM, indicating promising potential for further development .
Antimicrobial Activity
Triazole compounds are known for their antimicrobial properties:
- In vitro Studies : The compound demonstrated effectiveness against both Gram-positive and Gram-negative bacteria. Minimum inhibitory concentrations (MICs) were found to be as low as 8 µg/mL against strains such as Staphylococcus aureus and Escherichia coli, suggesting significant antibacterial potential .
Anti-inflammatory Effects
The sulfonamide moiety contributes to the anti-inflammatory properties:
- Mechanism of Action : It is hypothesized that the compound inhibits pro-inflammatory cytokines such as TNF-alpha, which plays a critical role in inflammatory responses .
Structure-Activity Relationship (SAR)
The biological activity of 4-fluoro-N-{2-[2-(3-fluorophenyl)-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-yl]ethyl}-3-methylbenzene-1-sulfonamide can be significantly influenced by its structural components:
| Structural Feature | Impact on Activity |
|---|---|
| Fluorine Substituents | Enhance lipophilicity and cellular uptake |
| Triazole-Thiazole Hybrid | Contributes to anticancer and antimicrobial activities |
| Sulfonamide Group | Imparts anti-inflammatory effects |
Case Studies
Several studies have evaluated similar compounds with triazole and thiazole structures:
- Maschke et al. (2012) : Investigated fluorinated triazoles for anticancer activity across multiple cell lines, reporting IC50 values that support the efficacy of fluorinated derivatives .
- Sayeed et al. (2018) : Examined the cytotoxic effects of triazole hybrids linked with imidazopyridine, finding enhanced activity due to specific substitutions .
Q & A
Q. Best practices for scaling up synthesis without compromising yield?
Q. How to mitigate decomposition during long-term storage?
- Lyophilization : Store as a lyophilized powder under argon at -20°C .
- Stabilizers : Add antioxidants (e.g., BHT at 0.01% w/v) to prevent sulfonamide oxidation .
Comparative Analysis
Q. How does this compound compare to non-fluorinated triazolo-thiazole analogs in pharmacokinetic profiles?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
